molecular formula C7H6BrN3 B1521726 6-Bromo-2-methylimidazo[1,2-a]pyrazine CAS No. 1159811-97-8

6-Bromo-2-methylimidazo[1,2-a]pyrazine

Cat. No. B1521726
M. Wt: 212.05 g/mol
InChI Key: XAGXDXBNVFYZNV-UHFFFAOYSA-N
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Description

6-Bromo-2-methylimidazo[1,2-a]pyrazine (6-Br-2-MIP) is a heterocyclic aromatic compound that has been recently studied due to its potential applications in the fields of medicine, biochemistry, and pharmacology. It is a nitrogen-containing aromatic heterocycle that is composed of a six-membered ring containing two nitrogen atoms, a methyl group, and a bromine atom. 6-Br-2-MIP is a promising compound due to its unique structure and properties, which make it suitable for use in a variety of applications.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthetic Pathways and Derivative Potential : Research has focused on synthesizing imidazo[1,2-a]pyrazine derivatives due to their promising biological activities. For instance, studies have demonstrated their uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. The synthesis involves condensation of α-halogenocarbonyl compounds with aminopyrazines, yielding compounds with significant in vitro and in vivo activities (Sablayrolles et al., 1984).

  • Anticancer and Antimicrobial Activities : Novel thiazolo[3,2-a]benzimidazole derivatives, including those structurally related to 6-Bromo-2-methylimidazo[1,2-a]pyrazine, have shown considerable immunomodulatory, anticancer, and antimicrobial effects. These derivatives inhibit LPS-stimulated NO generation and possess strong cytotoxicity against colon carcinoma and hepatocellular carcinoma cells (Abdel‐Aziz et al., 2009).

  • Antiproliferative Agents : Coumarin derivatives, including those containing the imidazo[1,2-a]pyrazine scaffold, have been synthesized and evaluated for their antitumor activity against liver carcinoma, showcasing promising antitumor activity and highlighting the scaffold's potential in developing new anticancer drugs (Gomha et al., 2015).

  • Development of Bronchodilators : A study on 6-Bromo-8-methylaminoimidazo[1,2-a]pyrazine-2carbonitrile (SCA 40) identified it as a potent relaxant of human bronchial smooth muscle, suggesting its utility in developing bronchodilators. The compound's mechanism, likely unrelated to K+ channel opening, provides a basis for exploring new therapeutic pathways for respiratory conditions (Müller‐Schweinitzer & Fozard, 1997).

  • Antifungal and Imaging Agent : Carbazole derivatives, functionalized with pyrazine, have shown significant antifungal activity and potential as imaging agents. This highlights the chemical's versatility in both therapeutic and diagnostic applications (Chylewska et al., 2020).

  • Anti-inflammatory Agents : The exploration of imidazo[1,2-a]pyrazine derivatives for anti-inflammatory properties has led to the identification of compounds with potential therapeutic applications in treating inflammation-related disorders (Tewari et al., 2010).

properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-11-4-6(8)9-2-7(11)10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGXDXBNVFYZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80672047
Record name 6-Bromo-2-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methylimidazo[1,2-a]pyrazine

CAS RN

1159811-97-8
Record name 6-Bromo-2-methylimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80672047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methylimidazo[1,2-a]pyrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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